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Compound Focus: N-piperidine Ibrutinib hydrochloride
Cat. No.: S11218686

BTK Inhibitory Activity (IC50)

The table below summarizes the core inhibitory activity of N-piperidine Ibrutinib hydrochloride against

Bruton's Tyrosine Kinase (BTK):

BTK Kinase Type IC50 (nM) Experimental Context
Wild-Type (WT) BTK [1] [2] [3] 51.0 nM In vitro kinase inhibition assay
C481S Mutant BTK [1] [2] [3] 30.7 nM In vitro kinase inhibition assay

Experimental Context and Application

The provided IC50 data originates from standard in vitro kinase inhibition assays [2]. This compound is
notably used as a BTK ligand in the synthesis of PROteolysis TArgeting Chimeras (PROTACsS) [1] [4].
When used in this context, it provides the warhead that binds to the BTK protein, which is then tagged for
degradation by the cell's proteasome system. Several potent PROTAC BTK degraders, such as SJF620, have
been developed using this compound, demonstrating high degradation efficiency (e.g., DC50 of 7.9 nM for
SJF620) [1] [4].
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BTK Signaling and Inhibitor Mechanism

The following diagram illustrates the core B-cell receptor (BCR) signaling pathway that BTK is part of, and
the point of inhibition for N-piperidine Ibrutinib hydrochloride.
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BCR signaling pathway and the inhibition point of N-piperidine Ibrutinib HCI.

Researcher Protocols

For researchers working with this compound, the following practical information is available:

e Solubility and Stock Solutions:
o DMSO: ~11 mg/mL (26.01 mM). Note that moisture-absorbing DMSO may reduce solubility [2].
o Water: ~50-85 mg/mL (sonication and warming to 60°C is recommended) [1] [3].
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e Storage: Store at -20°C as a powder. Stable for at least 3 years from the date of receipt when stored
properly [2].

¢ In Vitro Use: The compound has been used to develop PROTAC degraders like SJF620, SJF638,
SJF678, and SJF608, which have demonstrated potent BTK degradation (DC50 values ranging from
8.3 nM to 374 nM) [1] [4].

¢ In Vivo Formulation: A typical formulation for in vivo studies is 10% DMSO + 40% PEG300 + 5%
Tween 80 + 45% Saline [1] [3]. Always prepare fresh working solutions and add solvents sequentially,
ensuring the solution is clear before adding the next solvent [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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